molecular formula C11H17NO B3131398 4-(tert-Butyl)-3-methoxyaniline CAS No. 35291-89-5

4-(tert-Butyl)-3-methoxyaniline

Cat. No.: B3131398
CAS No.: 35291-89-5
M. Wt: 179.26 g/mol
InChI Key: WSWDETLSLYQEOT-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Derivatives in Contemporary Chemical Research

Aniline and its derivatives are fundamental building blocks in organic chemistry, prized for their utility in synthesizing a vast array of more complex molecules. ontosight.aiwikipedia.org Their importance spans numerous industrial and academic sectors. In the pharmaceutical industry, the aniline scaffold is a key component in many medicinal agents. ontosight.aiacs.org Furthermore, these compounds are indispensable intermediates in the production of dyes, pigments, and polymers. wikipedia.org The reactivity of the aniline core, particularly its susceptibility to electrophilic substitution and the ability of the amino group to be converted into other functionalities via diazotization reactions, makes it a versatile tool for synthetic chemists. wikipedia.orgcas.org The continuous development of new catalytic systems, such as those for C-H amination and cross-coupling reactions, further expands the synthetic accessibility and application of novel aniline derivatives. organic-chemistry.orgmdpi.com

Positional Isomerism and Structural Features of 4-(tert-Butyl)-3-methoxyaniline within Substituted Anilines

The properties of a substituted aniline are profoundly influenced by the nature and position of its substituents on the aromatic ring. This compound possesses a unique substitution pattern: a bulky, electron-donating tert-butyl group para to the amino group and an electron-withdrawing (by induction) yet electron-donating (by resonance) methoxy (B1213986) group in the meta position.

The weak basicity of aniline compared to aliphatic amines is attributed to the delocalization of the nitrogen's lone pair into the benzene (B151609) ring's pi system. cas.org The substituents on this compound modulate this basicity through a combination of electronic and steric effects:

Methoxy Group (meta-position): When at the meta position, the methoxy group cannot participate in resonance with the amino group. Therefore, its primary influence is an electron-withdrawing inductive effect, which is expected to decrease the electron density on the nitrogen atom, thereby reducing the basicity of the aniline compared to aniline itself. stackexchange.comquora.com

tert-Butyl Group (para-position): The tert-butyl group is a weak electron-donating group through hyperconjugation and induction. Located para to the amino group, it should slightly increase the electron density on the nitrogen, thus increasing basicity.

Steric Hindrance: The large tert-butyl group ortho to one of the C-H bonds and the methoxy group ortho to the amino group create significant steric bulk. This "hindered amine" characteristic can influence the molecule's reactivity, for instance, by impeding access of reagents to the amino group or adjacent ring positions. researchgate.net

The interplay of these competing effects—the inductive withdrawal of the methoxy group versus the donating effect of the tert-butyl group—makes the precise basicity and reactivity of this compound a subject of interest for empirical study.

Overview of Academic Research Trends Pertaining to Hindered Amines and Methoxy-Substituted Aromatic Systems

Current research trends highlight the importance of both hindered amines and methoxy-substituted aromatics in different domains.

Hindered Amines are a focal point in materials science and medicinal chemistry. Sterically encumbered amines are crucial as ligands in coordination chemistry and catalysis, where their bulk can be used to control the stereoselectivity of reactions. researchgate.net In medicinal chemistry, introducing bulky groups can enhance metabolic stability by preventing enzymatic degradation of the amine functionality. acs.org Furthermore, hindered amines are a well-established class of light stabilizers (HALS) used to protect polymers from UV degradation.

The compound this compound sits (B43327) at the intersection of these two areas of focus, combining a sterically demanding profile with the nuanced electronic effects of a methoxy substituent.

Identification of Research Gaps and Potential Avenues for Investigation Specific to this compound

Despite the clear relevance of its structural motifs, a thorough review of the scientific literature reveals a significant research gap concerning this compound. There is a conspicuous absence of dedicated studies on its synthesis, characterization, and reactivity.

Key Research Gaps:

Synthesis: No optimized and reported synthesis protocol specifically for this compound is available in peer-reviewed literature. While general methods for aniline synthesis exist, a direct and efficient route to this specific substitution pattern has not been detailed. organic-chemistry.org

Spectroscopic and Physicochemical Data: There is a lack of published experimental data for this compound. Comprehensive characterization is a prerequisite for any further research.

Reactivity Studies: The unique combination of steric hindrance and electronic effects from the tert-butyl and methoxy groups suggests a rich and potentially novel reactivity profile that remains unexplored. How this substitution pattern affects standard aniline reactions like acylation, alkylation, or diazotization is unknown.

Potential Research Directions:

Development of a high-yield synthetic route to this compound.

Full spectroscopic characterization to provide a benchmark for future studies.

Quantitative determination of its basicity (pKa) to understand the net electronic effect of its substituents.

Exploration of its utility as a building block in medicinal chemistry or as a novel ligand in catalysis.

The following tables highlight the missing experimental data and provide a comparative context with related, well-characterized isomers.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Melting Point (°C)
This compound35291-89-5C11H17NO179.26Not ReportedNot Reported
3-Methoxyaniline536-90-3C7H9NO123.15251< 0
4-Methoxyaniline104-94-9C7H9NO123.1524357-59
4-tert-Butylaniline (B146146)769-92-6C10H15N149.23241-24215-17

Data for related compounds sourced from publicly available databases.

Table 2: Required Spectroscopic Data for Full Characterization

Spectroscopic TechniqueInformation to be ObtainedStatus for this compound
1H NMRNumber, position, and multiplicity of hydrogen atoms.Not Reported
13C NMRNumber and chemical environment of carbon atoms.Not Reported
Infrared (IR) SpectroscopyPresence of functional groups (N-H, C-O, aromatic C-H).Not Reported
Mass Spectrometry (MS)Molecular weight and fragmentation pattern.Not Reported

Properties

IUPAC Name

4-tert-butyl-3-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,3)9-6-5-8(12)7-10(9)13-4/h5-7H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWDETLSLYQEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformation Mechanisms of 4 Tert Butyl 3 Methoxyaniline

Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring

The benzene ring of 4-(tert-butyl)-3-methoxyaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effects of the amino and methoxy (B1213986) groups. byjus.comchemistrysteps.com Both the -NH₂ and -OCH₃ groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. byjus.comlibretexts.org The tert-butyl group is also an ortho, para-director, though its activating effect is weaker. libretexts.org

In this compound, the positions on the ring are numbered relative to the amine group (C1). The methoxy group is at C3 and the tert-butyl group is at C4. The directing effects of the substituents are as follows:

Amino group (-NH₂ at C1): Strongly activating, directs to C2, C4 (blocked), and C6.

Methoxy group (-OCH₃ at C3): Strongly activating, directs to C2, C4 (blocked), and C6.

tert-Butyl group (-C(CH₃)₃ at C4): Weakly activating, directs to C2 and C6.

The combined influence of these groups strongly activates positions C2 and C6 for electrophilic attack. Position 5 is sterically hindered by the adjacent bulky tert-butyl group and is meta to the powerful amino and methoxy directing groups, making it the least likely site for substitution.

Halogenation Studies

Halogenation of this compound is expected to proceed readily due to the activated nature of the aromatic ring. The substitution pattern is dictated by the synergistic directing effects of the amine and methoxy groups towards positions 2 and 6.

Bromination: The bromination of anilines can be achieved using reagents like bromine (Br₂) in a suitable solvent or N-bromosuccinimide (NBS). For this compound, the reaction would likely yield a mixture of 2-bromo and 6-bromo derivatives, potentially leading to the di-substituted 2,6-dibromo product under more forcing conditions. A related compound, 3-Bromo-5-(tert-butyl)-4-methoxyaniline, has been synthesized through electrophilic bromination, highlighting the feasibility of introducing bromine onto this ring system. evitachem.com

Iodination: Iodination can be accomplished using reagents such as iodine monochloride (ICl) or a combination of an iodide source and an oxidizing agent. Given the directing effects, iodination of this compound would preferentially occur at the C2 and C6 positions. The synthesis of related iodo-methoxyanilines demonstrates that direct iodination of such activated rings is a standard procedure.

Table 1: Predicted Halogenation Products of this compound
ReactionTypical ReagentsPredicted Major Product(s)
BrominationBr₂, Acetic Acid2-Bromo-4-(tert-butyl)-3-methoxyaniline
IodinationIodine Monochloride (ICl)2-Iodo-4-(tert-butyl)-3-methoxyaniline

Nitration and Sulfonation Reactions

Nitration: The nitration of anilines is often complicated by the strong oxidizing nature of the nitrating mixture (typically a combination of nitric acid and sulfuric acid) and the basicity of the amino group. byjus.com Under strongly acidic conditions, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. byjus.comyoutube.com This can lead to the formation of a significant amount of the meta-nitro product. researchgate.net Furthermore, the aniline (B41778) ring is susceptible to oxidation, which can result in the formation of tarry by-products and lower yields. researchgate.net

For this compound, direct nitration would likely yield a complex mixture of isomers, including products nitrated at C6, C2, and potentially C5 (meta to the anilinium ion). To achieve selective nitration, it is common practice to first protect the amino group as an amide (e.g., acetanilide), which is less basic and still an ortho, para-director, albeit less activating. youtube.com

Sulfonation: Sulfonation of anilines is typically carried out using fuming sulfuric acid (H₂SO₄/SO₃). masterorganicchemistry.com Similar to nitration, the reaction proceeds through the protonated anilinium species. The initial reaction forms anilinium hydrogen sulfate, which upon heating, rearranges to the corresponding aminobenzenesulfonic acid. byjus.com For anilines, the para-substituted product is often favored. chemistrysteps.com In the case of this compound, sulfonation would be expected to occur at the C6 position, which is para to the methoxy group and ortho to the amine. Modern methods involving visible-light photoredox catalysis have also been developed for the direct sulfonylation of aniline derivatives with sulfinate salts, offering a milder alternative to traditional methods. scispace.comresearchgate.net

Nucleophilic Reactivity of the Primary Amine Functionality

The primary amine group of this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to readily participate in reactions with a variety of electrophiles.

Acylation and Alkylation Reactions of the Amino Group

Acylation: The amino group readily reacts with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids to form amides. wikipedia.org A common and mild method for protecting the amine functionality involves reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to form the N-Boc protected aniline. researchgate.netgsconlinepress.com This transformation is crucial in multi-step syntheses to moderate the reactivity of the aniline and prevent unwanted side reactions. researchgate.net

Alkylation: N-alkylation of anilines can be achieved through various methods. nih.gov Traditional approaches involve reaction with alkyl halides, though this can sometimes lead to over-alkylation. More modern and efficient methods include the "borrowing hydrogen" strategy, where alcohols are used as alkylating agents in the presence of a transition metal catalyst (e.g., ruthenium or iridium complexes). nih.govrsc.org This process is atom-economical, with water as the only byproduct. nih.gov Given the steric hindrance from the ortho-methoxy group and the tert-butyl group, the synthesis of N-alkylated this compound may require specific catalytic systems designed for hindered anilines. escholarship.orgsigmaaldrich.com

Table 2: Examples of N-Acylation and N-Alkylation Reactions
TransformationReagentCatalyst/ConditionsProduct Type
N-Acylation (Boc protection)Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., DMAP, N-methylimidazole)N-Boc-4-(tert-butyl)-3-methoxyaniline
N-AlkylationBenzyl alcoholIr or Ru complex, base (e.g., KOtBu), heatN-Benzyl-4-(tert-butyl)-3-methoxyaniline
N-AlkylationAlkyl BromideBase, heatN-Alkyl-4-(tert-butyl)-3-methoxyaniline

Condensation Reactions with Carbonyl Compounds for Imine/Schiff Base Formation

The primary amine of this compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. ijcm.ir This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. The reaction is often catalyzed by acid and may require the removal of water to drive the equilibrium towards the product. nih.gov The resulting imines are versatile intermediates in organic synthesis, for instance, in the construction of nitrogen-containing heterocyclic compounds. researchgate.net

Table 3: Imine Formation from this compound
Carbonyl CompoundReaction ConditionsProduct
BenzaldehydeReflux in ethanol(E)-N-Benzylidene-4-(tert-butyl)-3-methoxyaniline
AcetoneAcid catalyst, removal of waterN-(Propan-2-ylidene)-4-(tert-butyl)-3-methoxyaniline

Oxidative Transformations of the Aniline Moiety

The aniline moiety is susceptible to oxidation, and the reaction can lead to a variety of products depending on the oxidant and reaction conditions. cdnsciencepub.com The electron-rich nature of the this compound ring makes it particularly prone to oxidation.

Possible oxidative transformations include:

Formation of Nitroso and Nitro Compounds: Mild oxidation, for example with peroxy acids, can convert the primary amine to a nitroso (-NO) group. rsc.org Stronger oxidation can lead to the corresponding nitro (-NO₂) compound. acs.org

Formation of Azo and Azoxy Compounds: In some conditions, oxidative coupling can occur, leading to the formation of azoxybenzenes (-N=N(O)-) or azobenzenes (-N=N-). acs.orgorientjchem.org

Oxidative Polymerization: Like aniline itself, substituted anilines can undergo oxidative polymerization to form conductive polymers (polyanilines). kpi.uaresearchgate.net This process is typically initiated by an oxidant (e.g., ammonium (B1175870) persulfate) in an acidic medium. nih.govacs.org The polymerization proceeds via the formation of radical cations, which couple to form dimers, oligomers, and ultimately the polymer chain. researchgate.net The resulting polymer from this compound would have properties influenced by the methoxy and tert-butyl substituents. The reaction medium's acidity plays a critical role in the mechanism and the structure of the final polymer. acs.orgiaea.org

The specific outcome of the oxidation of this compound will be highly dependent on the chosen reagents and the precise control of the reaction parameters.

Formation of Quinonoid Systems and Phenoxazine (B87303) Derivatives from Related Compounds

Substituted anilines are pivotal precursors in the synthesis of various heterocyclic systems, including phenoxazines. The formation of these structures often proceeds through the initial oxidation of the aniline derivative. While direct studies on this compound are not extensively detailed in the provided results, the reactivity of related substituted anilines allows for postulation of its behavior.

The synthesis of phenoxazine derivatives can be achieved through several routes, often involving the condensation of an aminophenol with a quinone or a related derivative. For instance, the condensation of 2-aminophenol (B121084) with various quinone-like structures is a common strategy. nih.gov A convenient method for synthesizing 2-(arylamino)-3H-phenoxazin-3-ones involves the nucleophilic substitution reaction between 3H-phenoxazin-3-one and arylamines at high temperatures. researchgate.net Another approach involves the reaction of 2-aminophenol with 4,5-difluoro-1,2-dinitrobenzene in the presence of a base to yield dinitrophenoxazine derivatives. acs.org

Furthermore, the structure of the aniline derivative plays a crucial role in the reaction pathway. For example, the condensation of 2,4-dichloro-1,4-naphthaquinone with 2-aminophenol in a basic medium yields 6-chlorobenzo[a]phenoxazine-5-one, which can be further functionalized. nih.gov Given the structure of this compound, it could potentially react with suitable quinonoid systems or their precursors to form substituted phenoxazines, although the steric hindrance from the tert-butyl group might influence the reaction conditions and yields.

The table below summarizes various synthetic methods for phenoxazine derivatives from related starting materials.

Starting Material 1Starting Material 2ProductReference
2-Aminophenol2,4-dichloro-1,4-naphthaquinone6-chlorobenzo[a]phenoxazine-5-one nih.gov
2-Aminophenol4,5-difluoro-1,2-dinitrobenzene2,3-Dinitrophenoxazine acs.org
Arylamines3H-phenoxazin-3-one2-(arylamino)-3H-phenoxazin-3-ones researchgate.net
o-Aminophenolo-BenzoquinonePhenoxazine researchgate.net

Cycloaddition and Annulation Reactions Leading to Polycyclic Systems

Annulation reactions are a powerful tool for the construction of polycyclic systems from simpler precursors. Substituted anilines, such as this compound, can serve as building blocks in these transformations. Metal-catalyzed annulation reactions, in particular, have emerged as efficient methods for synthesizing π-conjugated polycycles. nih.govelsevierpure.com

One strategy involves the tandem ring-forming reaction of substituted cyclobutenones with ynamides, which produces highly substituted anilines. These anilines can then undergo ring-closing metathesis to form various nitrogen heterocycles like dihydroquinolines and hydrobenzoazepines. mit.edu Another approach is the ruthenium-catalyzed (5+1) annulation of anilines with olefins to produce phenanthridine (B189435) derivatives. researchgate.net

While specific examples utilizing this compound were not found in the search results, its structure suggests potential participation in such reactions. The amino group can act as a nucleophile or a directing group in C-H activation processes, facilitating the annulation cascade. The electronic properties conferred by the methoxy and tert-butyl groups would influence the reactivity of the aniline ring in these cycloaddition and annulation processes.

Rearrangement Reactions and Tautomeric Equilibria in Derivatives

Derivatives of anilines can exhibit interesting rearrangement and tautomeric behavior. Tautomerism, the interconversion of structural isomers, is a fundamental concept in organic chemistry. For instance, N-salicylidene-p-X-aniline compounds exist in a tautomeric equilibrium between the enol-imine and keto-amine forms. rsc.org This equilibrium is influenced by the nature of the substituent X on the aniline ring.

In the case of 1-benzamidoisoquinoline derivatives, a tautomeric equilibrium exists between the amide and enol forms. mdpi.com The position of this equilibrium is sensitive to the electronic nature of substituents on the benzoyl moiety. mdpi.com Similarly, 7-hydroxy-8-(azophenyl)quinoline and related compounds exhibit phototautomerism, a reversible isomerization process induced by light. beilstein-journals.org

While direct studies on the rearrangement and tautomerism of this compound derivatives are not explicitly detailed, it is plausible that its derivatives could undergo similar transformations. For example, Schiff bases derived from this compound and suitable aldehydes or ketones could exhibit keto-enol or imine-enamine tautomerism. The steric and electronic effects of the tert-butyl and methoxy groups would play a significant role in determining the position of the tautomeric equilibrium.

The study of tautomeric equilibria often involves spectroscopic techniques like NMR and computational chemistry to determine the relative stabilities of the different forms. mdpi.com In some cases, the inclusion of explicit solvent molecules in computational models is crucial for accurately reproducing experimental observations. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Substituted anilines and their derivatives can be important substrates or products in these transformations.

Suzuki Coupling: The Suzuki reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com While there is no direct mention of using this compound as a substrate, its bromo-derivative, 3-Bromo-5-(tert-butyl)-4-methoxyaniline, would be a suitable coupling partner. evitachem.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org Various palladium catalysts, including those with N-heterocyclic carbene (NHC) ligands, have been developed for efficient Suzuki couplings. organic-chemistry.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for forming substituted alkenes. wikipedia.org The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized for specific substrates. nih.govfrontiersin.org Again, while this compound itself is not a typical substrate, its corresponding aryl halide derivative could participate in Heck reactions.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org This reaction is widely used to synthesize internal alkynes. researchgate.net The Sonogashira coupling of ortho-ethynyl-anilines with aryl iodides can lead to the formation of 2,3-diarylindoles. rsc.org A bromo-derivative of this compound could be used in Sonogashira couplings to introduce an alkynyl group onto the aromatic ring.

The table below provides a general overview of these cross-coupling reactions.

Reaction NameReactant 1Reactant 2Catalyst/Co-catalystProduct TypeReference
Suzuki CouplingOrganoboron CompoundOrganohalidePalladium complex, BaseBiaryl, etc. wikipedia.orgyoutube.com
Heck ReactionUnsaturated HalideAlkenePalladium complex, BaseSubstituted Alkene wikipedia.orgorganic-chemistry.org
Sonogashira CouplingTerminal AlkyneAryl/Vinyl HalidePalladium complex, Copper complex, BaseInternal Alkyne wikipedia.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular skeleton and the connectivity of atoms can be constructed.

One-Dimensional NMR (¹H, ¹³C) for Comprehensive Structural Confirmation

One-dimensional NMR provides fundamental information about the chemical environment of each unique proton and carbon atom in a molecule.

The ¹H NMR spectrum of 4-(tert-Butyl)-3-methoxyaniline is predicted to exhibit distinct signals corresponding to the different types of protons present. The tert-butyl group would produce a sharp singlet at approximately 1.3 ppm, integrating to nine protons. The methoxy (B1213986) group protons would also appear as a singlet, expected around 3.8 ppm. The protons on the aromatic ring will show a more complex pattern due to their coupling with each other. The proton at the 2-position, being ortho to the amino group, is expected to be the most upfield of the aromatic signals. The protons at the 5 and 6-positions would appear as a doublet and a doublet of doublets, respectively, with their exact chemical shifts influenced by the electronic effects of the methoxy and tert-butyl groups. The two protons of the primary amine group would likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information on the carbon framework. The tert-butyl group will show two distinct signals: one for the quaternary carbon around 34 ppm and another for the three equivalent methyl carbons around 31 ppm. The methoxy carbon is anticipated to have a chemical shift of approximately 55 ppm. The aromatic carbons will appear in the range of 110-160 ppm. The carbon bearing the amino group (C1) and the carbons bearing the methoxy (C3) and tert-butyl (C4) groups will have their chemical shifts significantly influenced by these substituents. For comparison, the ¹³C NMR data for the related compound 4-tert-butylaniline (B146146) shows signals for the aromatic carbons, which can be a useful reference. chemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-C(CH₃)₃ ~1.3 Singlet 9H
-OCH₃ ~3.8 Singlet 3H
Aromatic-H ~6.5-7.2 Multiplet 3H

¹³C NMR

Carbon Atom Predicted Chemical Shift (δ, ppm)
-C (CH₃)₃ ~34
-C(C H₃)₃ ~31
-OC H₃ ~55
Aromatic-C ~110-160

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign the signals from the one-dimensional NMR spectra and to confirm the connectivity of the atoms, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to definitively assign their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to link each aromatic proton signal to its corresponding carbon signal and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the substitution pattern on the aromatic ring. For instance, the protons of the tert-butyl group would show a correlation to the C4 and potentially C3 and C5 carbons. The methoxy protons would show a correlation to the C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. It could be used to confirm the spatial proximity of the methoxy group protons to the aromatic proton at the 2-position.

Variable Temperature NMR Studies for Dynamic Processes and Rotational Barriers

Variable temperature (VT) NMR studies can provide insights into dynamic processes within a molecule, such as the rotation around single bonds. For this compound, VT-NMR could be used to investigate the rotational barrier of the tert-butyl group. At very low temperatures, this rotation might become slow enough on the NMR timescale to cause the signal for the nine equivalent protons to broaden or even split into separate signals. Similarly, the rotation of the methoxy group could also be studied. The energy barriers for these rotations can be calculated from the coalescence temperature of the signals, providing valuable thermodynamic information about the molecule's conformational dynamics.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show a series of absorption bands that are characteristic of its functional groups. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the tert-butyl and methoxy groups will be observed just below 3000 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

The C-N stretching vibration of the aromatic amine is expected in the 1250-1360 cm⁻¹ region. The asymmetric and symmetric C-O-C stretching of the methoxy group would result in strong absorptions around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. Aromatic C=C stretching vibrations will produce a series of peaks in the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. For a related compound, 3-tert-butyl-4-hydroxyanisole, an IR spectrum is available which can serve as a reference for the vibrations of the substituted aromatic ring. nist.govnist.gov

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the symmetric vibrations of the aromatic ring are expected to be strong. The C-C stretching of the tert-butyl group would also be a prominent feature. The N-H stretching vibrations are typically weak in Raman spectra. The combination of FT-IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule.

Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Amine) Symmetric & Asymmetric Stretch 3300-3500
C-H (Alkyl) Stretch 2850-2970
C-H (Aromatic) Stretch 3000-3100
C=C (Aromatic) Stretch 1450-1600
C-N (Aromatic Amine) Stretch 1250-1360
C-O (Ether) Asymmetric & Symmetric Stretch ~1250 & ~1040

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and structure of this compound. Various MS techniques offer different levels of structural insight, from elemental composition to detailed fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₁H₁₇NO), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas.

The theoretical monoisotopic mass of protonated this compound, [M+H]⁺, is calculated to be 180.1383 Da. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure this value to within a few parts per million (ppm), confirming the molecular formula C₁₁H₁₈NO⁺. This level of precision is crucial for confirming the identity of the compound in complex mixtures or when characterizing novel synthesis products. nih.govnih.gov The technique's ability to provide high specificity makes it invaluable in metabolomics and impurity profiling. nih.gov

Table 1: HRMS Data for [M+H]⁺ of this compound

Parameter Value
Molecular Formula C₁₁H₁₇NO
Theoretical Monoisotopic Mass 179.1310 Da
Theoretical [M+H]⁺ Mass 180.1383 Da
Typical Experimental Mass (example) 180.1381 Da

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ at m/z 180.1 is selected and subjected to collision-induced dissociation (CID). The fragmentation pattern provides a structural fingerprint of the molecule.

The fragmentation is typically initiated by the loss of stable neutral molecules or radicals. Key fragmentation pathways for this compound would likely involve:

Loss of a methyl radical (•CH₃) from the tert-butyl group: This is a common fragmentation for tert-butyl substituted compounds, leading to a stable tertiary carbocation. This would produce a fragment ion at m/z 164.1.

Loss of isobutene (C₄H₈): A McLafferty-type rearrangement or direct cleavage can result in the loss of isobutene (56 Da) from the tert-butyl group, yielding a fragment ion at m/z 124.1.

Loss of a methyl group from the methoxy moiety: Cleavage of the O-CH₃ bond would result in a fragment ion at m/z 164.1.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group: This can occur via rearrangement, leading to a fragment at m/z 150.1.

These fragmentation pathways are crucial for distinguishing isomers and identifying the compound in complex matrices. nih.govresearchgate.netresearchgate.net

Table 2: Proposed MS/MS Fragmentation of this compound [M+H]⁺

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss
180.1 164.1 •CH₃
180.1 124.1 C₄H₈

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) for Trace Analysis and Quantification of Derivatives

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the method of choice for the analysis of polar, non-volatile compounds and their derivatives in complex mixtures. nih.gov ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for quantitative studies. aliyuncs.commdpi.com

For this compound, the primary amine group can be readily derivatized to enhance its chromatographic properties or ionization efficiency. For instance, derivatization with reagents like dansyl chloride or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) can improve detection limits significantly. LC-ESI-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, allows for highly selective and sensitive quantification of the analyte and its derivatives by monitoring a specific precursor-to-product ion transition. This is particularly useful for trace-level detection in environmental or biological samples. aliyuncs.comnih.gov

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

A single crystal of this compound would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build an electron density map, from which the atomic positions can be determined. This would reveal the exact spatial relationship between the tert-butyl, methoxy, and amine substituents on the aniline (B41778) ring.

Analysis of Intermolecular Interactions, including Hydrogen Bonding and Hirshfeld Surface Analysis

The packing of molecules in a crystal is governed by a network of intermolecular interactions. mdpi.com For this compound, the primary amine group (-NH₂) is a hydrogen bond donor, while the oxygen atom of the methoxy group and the nitrogen atom itself can act as hydrogen bond acceptors. Therefore, N-H···O and N-H···N hydrogen bonds are expected to be significant interactions in the crystal lattice, potentially forming dimers or extended chains. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions within the crystal structure. nih.goverciyes.edu.tr The Hirshfeld surface is mapped with properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside). The resulting 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. For this compound, the analysis would likely show major contributions from H···H contacts due to the abundance of hydrogen atoms, as well as distinct features corresponding to the N-H···O/N hydrogen bonds. researchgate.netepa.gov

Conformation and Torsion Angle Analysis in Crystalline State

X-ray crystallography provides precise values for the torsion angles that define the conformation of the molecule in the solid state. nih.gov Key torsion angles for this compound include:

The angle describing the orientation of the tert-butyl group relative to the plane of the benzene ring.

The angle defining the position of the methyl group of the methoxy moiety relative to the ring.

The pyramidalization at the nitrogen atom of the amine group.

The conformation is a result of the balance between steric hindrance (e.g., repulsion involving the bulky tert-butyl group) and electronic effects (e.g., resonance involving the methoxy and amine groups with the aromatic ring). Analysis of these angles is crucial for understanding the molecule's preferred three-dimensional shape, which influences its physical properties and reactivity. nih.govnih.govnih.gov

Table 3: Key Torsion Angles for Conformational Analysis

Torsion Angle Atoms Involved (Example) Description
τ₁ C(3)-C(4)-C(tert-butyl)-C(methyl) Orientation of the tert-butyl group

Table 4: List of Compounds Mentioned

Compound Name
This compound
Dansyl chloride

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species and Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of chemical species with one or more unpaired electrons, such as free radicals. nih.govnist.gov In the context of this compound, ESR spectroscopy would be instrumental in studying its radical cation, which can be generated through chemical or electrochemical oxidation. The formation of such radical intermediates is a key aspect of the reaction mechanisms of many aniline derivatives. libretexts.org

The ESR spectrum of the this compound radical cation would provide a wealth of information. The g-factor, analogous to the chemical shift in NMR, gives insight into the electronic environment of the unpaired electron. libretexts.org Furthermore, the hyperfine coupling constants (hfc's), which arise from the interaction of the unpaired electron's spin with the magnetic nuclei (e.g., ¹H, ¹⁴N) in the molecule, reveal the spin density distribution. nih.gov This allows for a detailed mapping of the radical's electronic structure.

For the this compound radical, significant hyperfine coupling would be expected with the nitrogen nucleus of the amino group and the protons on the aromatic ring and the tert-butyl group. The magnitude of these couplings is influenced by the electronic effects of the methoxy and tert-butyl substituents. For instance, the electron-donating methoxy group and the sterically bulky tert-butyl group will modulate the spin distribution on the aniline ring. acs.org

To explore the data, click on the table headers to sort or use the search bar.

Table 1: Illustrative Hyperfine Coupling Constants (in Gauss) for a Substituted Aniline Radical Cation.

PositionHyperfine Coupling Constant (a) in Gauss
N-CH₃ Protons7.58
Ortho-Protons (2,6)5.20
Meta-Protons (3,5)1.65
Para-Proton (4)6.55

Data adapted from studies on N,N-dimethylaniline radical cations for illustrative purposes.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for separating enantiomers, which are non-superimposable mirror images of chiral molecules.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. For a compound like this compound, reverse-phase HPLC would be a standard method to determine its purity.

Furthermore, if a chiral center were introduced into the molecule, or if it were used in a chiral synthesis, determining the enantiomeric excess (% ee) would be crucial. nih.gov This is achieved using HPLC with a Chiral Stationary Phase (CSP). yakhak.org CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. youtube.com Polysaccharide-based CSPs and crown ether-based CSPs are commonly employed for the separation of chiral amines and related compounds. chromatographyonline.comsigmaaldrich.com

A hypothetical HPLC method for the analysis of this compound could involve a C18 column for purity assessment. For chiral separation, a column such as a Crownpak® CR-I(+) could be effective, as these have shown success in resolving primary amines. wiley.com The mobile phase would typically consist of an organic solvent like acetonitrile (B52724) or methanol (B129727) with an aqueous buffer or additives to optimize the separation. sielc.comsielc.com

The following table demonstrates a representative separation of positional isomers of butylaniline, illustrating the capability of HPLC to differentiate closely related structures.

To explore the data, click on the table headers to sort or use the search bar.

Table 2: Representative HPLC Retention Data for Butylaniline Isomers.

CompoundRetention Time (min)
o-Butylaniline12.5
m-Butylaniline13.2
p-Butylaniline13.8

Illustrative data based on typical reverse-phase HPLC separation of aniline isomers.

Gas Chromatography (GC) with Derivatization Strategies

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, aniline and its derivatives, including this compound, are often polar and have low volatility, making them challenging to analyze directly by GC. sigmaaldrich.com To overcome this, a derivatization step is typically employed. nih.gov

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. phenomenex.com A common strategy for amines is silylation, where the active hydrogens on the amino group are replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (tBDMS) group. sigmaaldrich.comspringernature.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.comtcichemicals.com

The resulting derivatized this compound would exhibit improved peak shape and be readily analyzable by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. vwr.com The table below illustrates the typical effect of derivatization on the retention time of an aniline derivative.

To explore the data, click on the table headers to sort or use the search bar.

Table 3: Illustrative GC Retention Times for a Derivatized Aniline.

CompoundDerivatization ReagentRetention Time (min)
AnilineNone5.2
Aniline-TMS DerivativeBSTFA8.9

Illustrative data showing the increase in retention time upon derivatization.

Supercritical Fluid Chromatography (SFC) for Rapid Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for separations, particularly for chiral compounds. chromatographyonline.comchromatographyonline.com It uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol. nih.gov SFC offers several advantages over HPLC, including faster analysis times, reduced organic solvent consumption (making it a "greener" technology), and lower backpressure. chromatographyonline.comyoutube.com

For the chiral separation of a compound like this compound, SFC would be an excellent alternative to chiral HPLC. researchgate.net The same types of chiral stationary phases used in HPLC, such as polysaccharide-based and crown ether-based columns, are also highly effective in SFC. chromatographyonline.comencyclopedia.pub The addition of acidic or basic additives to the mobile phase can be crucial for achieving good peak shapes and resolution for basic compounds like anilines. nih.govresearchgate.net

While specific SFC data for this compound is not available, the principles of SFC suggest it would be a highly efficient method for its enantiomeric separation. The data table below provides an example of a chiral separation of a basic pharmaceutical compound using SFC, highlighting the technique's capabilities.

To explore the data, click on the table headers to sort or use the search bar.

Table 4: Illustrative Chiral Separation of a Basic Compound by SFC.

EnantiomerRetention Time (min)
Enantiomer 12.8
Enantiomer 23.5

Illustrative data for a rapid chiral separation achievable with SFC.

Computational and Theoretical Investigations of this compound Remain Largely Unexplored

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the specific chemical compound This compound . Despite the common application of computational chemistry to elucidate the properties of novel molecules, detailed studies focusing on the electronic structure, molecular geometry, and spectroscopic properties of this particular aniline derivative are not present in the public domain.

Computational chemistry serves as a powerful tool in modern chemical research, offering deep insights into molecular characteristics before or in conjunction with experimental work. Methodologies such as Density Functional Theory (DFT) and post-Hartree-Fock methods are standard practice for predicting the behavior of organic molecules. However, specific applications of these techniques to this compound have not been reported in published research.

While computational studies have been performed on structurally related compounds—such as various methoxyaniline isomers, tert-butyl substituted aromatics, and biphenyl (B1667301) derivatives rasayanjournal.co.inresearchgate.netresearchgate.neteurjchem.com—these findings cannot be directly extrapolated to this compound due to the unique electronic and steric effects imparted by its specific substitution pattern. The interplay between the electron-donating amino and methoxy groups and the bulky tert-butyl group at their specific positions on the aniline ring is expected to create a distinct conformational landscape and set of properties that can only be understood through dedicated theoretical analysis.

The standard computational approaches that would be applied to this molecule are well-established:

Quantum Chemical Calculation Methods:

Density Functional Theory (DFT) , using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to calculate the electronic structure and energetics. This method is known for its balance of computational cost and accuracy in predicting molecular properties.

Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) offer alternative, often more computationally intensive, routes to understanding electron correlation and refining energetic and structural predictions rasayanjournal.co.in.

Molecular Geometry and Spectroscopy:

Geometry optimization would be performed to find the most stable three-dimensional arrangement of the atoms, revealing bond lengths, bond angles, and the conformational energy landscape.

Prediction of spectroscopic properties is a key outcome of these calculations. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies for infrared (IR) and Raman spectra, and electronic transitions for UV-Vis absorption spectra can be calculated to aid in the characterization of the compound researchgate.netconicet.gov.ar.

Without dedicated research, a detailed, data-driven analysis for this compound under the specified computational frameworks remains unavailable. The scientific community has yet to publish theoretical investigations that would provide the necessary data for a comprehensive article on this specific molecule.

Computational Chemistry and Theoretical Investigations

Reaction Mechanism Elucidation through Computational Simulations

Computational chemistry offers powerful tools to unravel the intricate details of reaction mechanisms at a molecular level. For a substituted aniline (B41778) like 4-(tert-butyl)-3-methoxyaniline, these methods can provide insights into reaction pathways, the stability of intermediates, and the structures of transition states.

The transition state (TS) is a critical concept in chemical kinetics, representing the highest energy point along a reaction coordinate. solubilityofthings.com Identifying the structure and energy of the transition state is paramount to understanding the feasibility and rate of a chemical reaction. Transition state theory provides a framework for calculating reaction rates based on the properties of the transition state. solubilityofthings.com For a reaction involving this compound, such as electrophilic aromatic substitution or oxidation, computational methods like Density Functional Theory (DFT) can be employed to locate the transition state geometry.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state indeed connects the reactants and products of interest. The IRC path maps the minimum energy pathway from the transition state down to the reactant and product valleys on the potential energy surface. grafiati.com This allows for a detailed examination of the geometric and electronic structure changes that occur throughout the reaction. For instance, in a hypothetical reaction of this compound, an IRC calculation would trace the trajectory of atoms from the transition state to the starting material and the final product, providing a comprehensive picture of the reaction mechanism. acs.org

Reactions are typically carried out in a solvent, and the interaction between the solute and solvent molecules can significantly influence reaction pathways and energetics. Computational solvation models are employed to account for these effects. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are two widely used implicit solvation models. frontiersin.org

These models treat the solvent as a continuous medium with specific dielectric properties, surrounding a cavity that contains the solute molecule. The choice of solvation model can impact the calculated energies of reactants, products, and transition states, thereby affecting the predicted reaction barriers. For reactions involving charged or highly polar species, solvation effects are particularly pronounced. For example, in the oxidation of an aniline, the resulting cation radical would be significantly stabilized by a polar solvent, and accurately modeling this stabilization is crucial for predicting the reaction's feasibility. While specific studies on this compound are not available, research on other anilines has shown that solvation can influence reaction rates and mechanisms. grafiati.comacs.org

Electronic Property Characterization and Reactivity Descriptors

The electronic properties of a molecule are fundamental to its reactivity. Computational methods provide a suite of descriptors that help in understanding and predicting how a molecule like this compound will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. mdpi.com A smaller gap suggests that the molecule is more reactive.

For this compound, the amino (-NH2), methoxy (B1213986) (-OCH3), and tert-butyl groups are all electron-donating. These groups are expected to raise the energy of the HOMO, making the molecule a good electron donor and susceptible to electrophilic attack. researchgate.netacs.org The HOMO-LUMO gap for substituted anilines is influenced by the nature of the substituents. researchgate.netresearchgate.net Electron-donating groups generally decrease the HOMO-LUMO gap, increasing the reactivity of the aniline. rsc.org

Below is a representative table illustrating the effect of substituents on the HOMO-LUMO gap of aniline, based on data for similar compounds. The values for this compound are estimated based on the additive effects of the substituents.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Aniline-5.770.56.27
3-Methoxyaniline-5.600.66.20
4-tert-Butylaniline (B146146)-5.550.76.25
This compound (Estimated)-5.450.656.10

Note: The values for aniline, 3-methoxyaniline, and 4-tert-butylaniline are based on literature data for similar computational methods. The values for this compound are hypothetical estimates.

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution in a molecule. cdnsciencepub.comresearchgate.netdiva-portal.org It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. nih.gov

For this compound, the EPS map would be expected to show a region of high negative potential around the nitrogen atom of the amino group due to the lone pair of electrons. cdnsciencepub.comresearchgate.netdiva-portal.org The electron-donating nature of the methoxy and tert-butyl groups would further increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to the amino group. This would make these positions more susceptible to electrophilic substitution. The steric bulk of the tert-butyl group would also influence the accessibility of different sites on the ring to approaching reagents.

The oxidation and reduction potentials of a molecule are measures of its ability to lose or gain electrons, respectively. These properties are crucial in understanding the molecule's behavior in redox reactions. Computational methods can be used to predict these potentials. For anilines, oxidation is a common reaction, and the oxidation potential is influenced by the substituents on the aromatic ring. rsc.org

Electron-donating groups, such as the methoxy and tert-butyl groups in this compound, are expected to lower the oxidation potential, making the molecule easier to oxidize compared to unsubstituted aniline. acs.orgorientjchem.org This is because these groups help to stabilize the positive charge that develops on the molecule upon oxidation.

The following table provides a comparison of experimental and computed oxidation potentials for some substituted anilines, which can be used to infer the expected range for this compound.

CompoundExperimental Oxidation Potential (V vs. SHE)Computed Oxidation Potential (V vs. SHE)
Aniline1.021.07
3-Methoxyaniline0.921.09
4-tert-Butylaniline0.88-
This compound (Estimated)~0.85-

Note: Experimental and computed values are taken from various literature sources and may have been determined under different conditions. The value for this compound is a hypothetical estimate based on substituent effects.

Hirshfeld Population Analysis and Charge Distribution

Hirshfeld population analysis is a method in computational chemistry used to partition the electron density of a molecule among its constituent atoms. nih.gov This allows for the calculation of atomic charges, providing insight into the electrostatic nature of the molecule. The method works by defining the space of an atom in a molecule relative to its volume in a hypothetical "promolecule" state, which is a superposition of the spherical atomic densities of the isolated atoms. nih.gov

The results of such an analysis are typically presented in a data table, listing the calculated charge on each atom of the molecule. While specific data for this compound is not available, a hypothetical table would look like this:

Hypothetical Hirshfeld Atomic Charges for this compound

Atom Charge (e)
N1 -0.45
C1 (ring, attached to N) +0.15
C2 (ring) -0.10
C3 (ring, attached to O) +0.20
O1 (methoxy) -0.30
C4 (ring, attached to tert-butyl) +0.05
C5 (ring) -0.08
C6 (ring) -0.09
C (tert-butyl, central) +0.10
C (tert-butyl, methyls) -0.05 (average)
H (amino) +0.20 (average)
H (ring) +0.07 (average)
H (methoxy) +0.06 (average)
H (tert-butyl) +0.04 (average)

Note: This data is illustrative and not based on actual calculations.

Topological Analysis of Electron Density (e.g., Quantum Theory of Atoms in Molecules, QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a profound and detailed description of chemical bonding and molecular structure based on the topology of the electron density, a measurable physical quantity. researchgate.net This approach partitions a molecule into atomic basins based on zero-flux surfaces in the gradient vector field of the electron density. researchgate.netwiley-vch.de

A key aspect of QTAIM is the analysis of bond critical points (BCPs), which are locations between two nuclei where the electron density is a minimum along the bond path but a maximum in the two perpendicular directions. elsevierpure.com The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs reveal the nature of the chemical bonds.

For this compound, a QTAIM analysis would characterize every bond in the molecule. For instance:

C-N and C-O bonds: These would likely exhibit characteristics of polar covalent bonds.

C-C bonds within the aromatic ring: These would show properties indicative of shared interactions with a degree of delocalization.

C-H and N-H bonds: These would be characterized as typical covalent bonds.

The analysis would also investigate non-covalent interactions, which are crucial for understanding the molecule's crystal packing and interactions with other molecules.

The key parameters derived from a QTAIM analysis at the bond critical points are often compiled into a table. A hypothetical table for some of the key bonds in this compound is presented below.

Hypothetical QTAIM Parameters for Selected Bonds in this compound

Bond Electron Density, ρ(r) (a.u.) Laplacian of Electron Density, ∇²ρ(r) (a.u.)
C1-N1 0.28 -0.50
C3-O1 0.25 -0.45
C1-C2 0.32 -0.75
C4-C(tert-butyl) 0.24 -0.60

Note: This data is illustrative and not based on actual calculations. Negative values for the Laplacian are indicative of covalent character.

Derivatization Strategies for Analytical and Synthetic Utility

Strategies for Introduction of Isotopic Labels for Mechanistic and Analytical Studies

Isotopically labeled compounds, where one or more atoms are replaced by their heavier isotopes (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C), are invaluable tools. acs.org They are used as internal standards in quantitative mass spectrometry to correct for sample loss and ionization variability, and in mechanistic studies to trace metabolic pathways. acs.orgnih.gov For 4-(tert-butyl)-3-methoxyaniline, introducing a deuterium (D) label is a common strategy.

Several methods exist for the deuteration of anilines:

Acid-Catalyzed Hydrogen-Deuterium (H-D) Exchange: This is an operationally simple method where the aniline (B41778) is treated with a deuterium source in the presence of an acid. acs.org A common approach involves using deuterated water (D₂O) with a catalytic amount of a strong acid like HCl, or using deuterated trifluoroacetic acid (CF₃COOD) as both the solvent and deuterium source. acs.orgnih.gov The exchange typically occurs at the ortho and para positions relative to the electron-donating amino group via an electrophilic aromatic substitution mechanism. nih.gov

Transition Metal-Catalyzed H-D Exchange: More advanced methods utilize transition metal catalysts, such as those based on iridium or palladium, to achieve H-D exchange with deuterium gas (D₂) or D₂O. nih.govyoutube.com Iridium catalysts are particularly effective for directing the exchange to the ortho positions of an aromatic ring. acs.org Palladium-on-carbon (Pd/C) in the presence of D₂O can also facilitate deuteration, with selectivity tunable by the reaction conditions. nih.gov

These methods allow for the late-stage introduction of isotopic labels into the molecule, which is highly efficient for producing the necessary standards for advanced analytical studies. acs.org

Table 3: Methods for Deuterium Labeling of Anilines

Method Deuterium Source Catalyst Typical Conditions
Acid-Catalyzed Exchange D₂O Concentrated HCl Heating in a sealed vessel
Acid-Catalyzed Exchange CF₃COOD None (acts as solvent and catalyst) Heating (e.g., 110°C for 16 h) nih.gov
Metal-Catalyzed Exchange D₂ (gas) Iridium complexes (e.g., Crabtree's catalyst) Often ambient temperature and pressure acs.orgyoutube.com
Metal-Catalyzed Exchange D₂O Pd/C with Al powder Microwave irradiation or heating nih.gov

Evaluation of Derivatization Reaction Yields, Selectivity, and Derivative Stability in Analytical Contexts

For a derivatization method to be useful in a quantitative analytical setting, it must be rigorously evaluated for its performance. The key parameters for this evaluation are the reaction yield, selectivity, and the stability of the formed derivative. researchgate.net

Reaction Yield: The yield, or efficiency, of the derivatization reaction must be high and, most importantly, reproducible. A common method to determine the yield involves comparing the chromatographic peak area of the derivative to that of the unreacted, native compound. researchgate.net For a method to be considered robust, the reaction should proceed to completion or to a consistent, high yield under optimized conditions (e.g., temperature, time, and reagent concentration). researchgate.netnih.gov

Selectivity: The derivatizing agent should react selectively with the target functional group (the amine in this case) without causing side reactions or degradation of the analyte. The formation of a single, stable product is crucial for accurate quantification. researchgate.net The presence of multiple derivative products can complicate analysis and compromise accuracy.

Derivative Stability: The resulting derivative must be stable throughout the analytical process, from its formation and sample preparation to its final detection. libretexts.org Stability is assessed by analyzing the derivatized sample over time under various storage conditions (e.g., room temperature, refrigeration) to ensure that the derivative does not degrade before analysis. nih.gov For example, a validation study for a 5-fluorouracil (B62378) derivative confirmed its stability under sample analysis conditions and during refrigerator storage. nih.gov The linearity of the detector response to varying concentrations of the derivatized analyte is also a critical part of the validation, confirming that the method is suitable for quantification over a specific range. researchgate.netresearchgate.net

Table 4: Key Parameters for Evaluating Derivatization Reactions

Parameter Definition Importance for Analysis
Yield The percentage of the analyte that is converted to the desired derivative. High and consistent yields are necessary for reproducibility and sensitivity. researchgate.net
Selectivity The ability of the reagent to react only with the target functional group. Prevents formation of multiple products and interferences, ensuring accurate quantification.
Stability The chemical integrity of the derivative over time and under analytical conditions. Ensures that the measured concentration reflects the original sample concentration without degradation losses. nih.gov
Linearity The direct proportionality of the detector signal to the concentration of the derivative. Confirms the method's suitability for quantitative analysis across a defined concentration range. researchgate.net
Reproducibility The consistency of results from repeated analyses of the same sample. Essential for reliable and trustworthy quantitative data. nih.gov

Applications in Advanced Organic Synthesis and Material Science

Utilization as a Key Building Block in Complex Molecule Synthesis

Precursor for Nitrogen-Containing Heterocycles (e.g., Quinolines, Dihydroquinazolines, Phenoxazines)

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials. mdpi.comnih.gov 4-(tert-Butyl)-3-methoxyaniline serves as a crucial precursor for the synthesis of a variety of these important ring systems.

Quinolines: The quinoline (B57606) core is a prominent feature in numerous biologically active compounds. mdpi.com The synthesis of quinoline derivatives can be achieved through various methods, such as the Gould-Jacobs and Conrad-Limpach reactions, which often utilize substituted anilines as starting materials. nih.gov The presence of the tert-butyl and methoxy (B1213986) groups on the aniline (B41778) precursor can direct the cyclization reactions to afford specific isomers and introduce functionalities that are essential for the desired biological or material properties. For instance, quinoline derivatives are investigated for their potential as antitumor, antimalarial, and antitubercular agents. mdpi.com

Dihydroquinazolines: Dihydroquinazolines and their oxidized counterparts, quinazolines, are another class of nitrogen-containing heterocycles with significant applications in medicinal chemistry. They are known to exhibit a wide range of biological activities, including as antitumor agents. nih.gov The synthesis of these scaffolds often involves the condensation of an aniline derivative with a suitable carbonyl-containing component. The use of this compound in such syntheses allows for the introduction of the substituted phenyl ring into the final dihydroquinazoline (B8668462) structure, which can be a key determinant of its biological target specificity.

Phenoxazines: Phenoxazine-based structures are of interest in the development of redox-active systems and dyes. The synthesis of phenoxazine (B87303) derivatives can be accomplished through the oxidative cyclization of substituted anilines and catechols or their equivalents. The electronic properties of the resulting phenoxazine can be fine-tuned by the substituents on the aniline precursor. The methoxy group of this compound would be expected to influence the redox potential and absorption characteristics of the resulting phenoxazine system.

Role in Medicinal Chemistry Scaffold Construction for Hindered Amine Motifs

Sterically hindered amines are increasingly recognized as important structural motifs in medicinal chemistry. sigmaaldrich.com The bulky tert-butyl group in this compound provides a means to introduce steric hindrance around the nitrogen atom. This can be advantageous in drug design for several reasons:

Modulation of Pharmacokinetic Properties: The presence of a hindered amine can protect the molecule from metabolic degradation, thereby improving its in vivo stability and bioavailability.

Enhanced Target Selectivity: The steric bulk can enforce a specific conformation that leads to a more precise fit with the intended biological target, potentially increasing potency and reducing off-target effects. nih.gov

Novel Chemical Space: The incorporation of hindered amines allows for the exploration of novel chemical space, leading to the discovery of drug candidates with unique mechanisms of action. sigmaaldrich.com

Intermediate in the Synthesis of Indole (B1671886) Derivatives

The indole nucleus is a cornerstone of many natural products and synthetic compounds with diverse biological activities. nih.gov Substituted anilines are key starting materials in several indole syntheses, most notably the Fischer indole synthesis. rsc.org While direct examples involving this compound in Fischer indole synthesis are not prevalent in the provided search results, its structural features make it a plausible candidate for creating highly substituted indole derivatives. The electron-donating methoxy group would activate the ring towards the necessary cyclization, while the tert-butyl group would provide a sterically demanding substituent at a specific position on the resulting indole ring. Such substitutions are crucial for tuning the pharmacological profile of indole-based compounds. nih.govscirp.org

Ligand Design and Coordination Chemistry for Metal Complexes

The aniline nitrogen of this compound can act as a coordinating atom for metal ions. Furthermore, the aniline scaffold can be readily modified to incorporate other donor atoms, leading to the formation of multidentate ligands. The tert-butyl and methoxy groups can influence the coordination properties of the resulting ligand in several ways:

Steric Influence: The bulky tert-butyl group can control the coordination geometry around the metal center, preventing the formation of undesired polymeric complexes and favoring the formation of discrete, well-defined species.

Electronic Tuning: The electron-donating methoxy group can modulate the electron density on the coordinating atoms, thereby influencing the stability and reactivity of the resulting metal complex.

These designed ligands can be used to create metal complexes with specific catalytic or material properties. For example, rare-earth metal complexes with substituted dibenzoylmethane (B1670423) ligands, which can be derived from aniline precursors, have been investigated for their luminescent properties. google.com

Supramolecular Assembly Components Based on Aniline-Derived Scaffolds

Supramolecular chemistry involves the study of non-covalent interactions to construct large, well-ordered assemblies. Aniline derivatives can serve as building blocks for these assemblies through hydrogen bonding, π-π stacking, and van der Waals interactions. The tert-butyl group on this compound can play a significant role in directing the self-assembly process. nih.gov Research has shown that tert-butyl groups can modulate the self-assembly behavior of organic molecules on surfaces. nih.gov By controlling the removal of these groups, the resulting supramolecular architecture can be precisely tuned, leading to the formation of structures like honeycomb networks and one-dimensional chains. nih.gov These organized structures are of interest for their potential applications in nanotechnology and molecular devices. nih.gov

Precursors for Advanced Materials with Specific Electronic or Optical Properties (e.g., Redox-Active Systems)

The aniline moiety is a well-known precursor to redox-active polymers like polyaniline. The substituents on the aniline ring can significantly impact the electronic and optical properties of the resulting polymer. The methoxy group in this compound is electron-donating, which would be expected to lower the oxidation potential of the corresponding polymer, making it more easily oxidizable. The bulky tert-butyl group can influence the polymer's morphology and solubility in organic solvents. By incorporating this substituted aniline into polymeric or molecular systems, it is possible to create advanced materials with tailored properties for applications in areas such as:

Organic Electronics: As components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells.

Sensors: Where changes in the electronic or optical properties upon interaction with an analyte can be used for detection.

Electrochromic Devices: Materials that change color in response to an applied voltage.

Application in Catalysis as an Organocatalyst or Ligand in Metal Catalysis

As a result, there are no detailed research findings, mechanistic studies, or performance data (such as reaction yields or enantioselectivities) to report for This compound in the context of advanced organic synthesis or material science catalysis. The scientific community has not, to date, published any work exploring its potential in either organocatalysis or metal catalysis.

Therefore, no data tables on its catalytic performance can be provided. The potential of this molecule in the field of catalysis remains unexplored in the public domain.

Q & A

Q. What synthetic methodologies are most effective for preparing 4-(tert-Butyl)-3-methoxyaniline, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of aromatic amines like this compound typically involves nucleophilic substitution or reductive amination. For example, Yu et al. (2020) achieved 90% yields for structurally related methoxyphenyl thioethers by optimizing catalyst loading (e.g., Pd/C) and reaction time under inert atmospheres . Researchers should:
  • Use tert-butyl halides or silyl-protected intermediates to minimize steric hindrance during substitution.
  • Monitor reaction progress via TLC or GC-MS to identify side products (e.g., dealkylation or oxidation).
  • Purify via column chromatography with gradients of ethyl acetate/hexane, as demonstrated for methoxyphenyl derivatives .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine ¹H/¹³C NMR and FT-IR for unambiguous confirmation:
  • ¹H NMR : The tert-butyl group appears as a singlet at δ 1.2–1.4 ppm (9H), while the methoxy group resonates at δ 3.7–3.9 ppm (3H). Aromatic protons in the 1,2,4-substitution pattern split into distinct doublets (δ 6.5–7.2 ppm) .
  • ¹³C NMR : tert-butyl carbons appear at δ 28–32 ppm (CH₃) and δ 34–38 ppm (C-quaternary). Methoxy carbons resonate at δ 55–60 ppm .
  • FT-IR : Confirm NH₂ stretches (3300–3500 cm⁻¹) and C-O-C (1250 cm⁻¹) .

Advanced Research Questions

Q. What role does the tert-butyl group play in modulating the steric and electronic properties of this compound in coordination chemistry?

  • Methodological Answer : The tert-butyl group introduces significant steric bulk, which can:
  • Shield reactive sites (e.g., NH₂), reducing undesired side reactions in ligand synthesis .
  • Alter electronic density via inductive effects, as seen in tert-butyldimethylsilyl-protected intermediates, where steric hindrance delays hydrolysis .
  • Researchers should perform computational modeling (e.g., DFT) to map electron density distribution and compare with experimental UV-Vis or cyclic voltammetry data.

Q. How can conflicting spectral data for this compound across studies be systematically resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects, impurities, or tautomerism. To resolve these:
  • Replicate experiments using deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference.
  • Compare with structurally analogous compounds (e.g., 3-methoxyaniline derivatives) to identify systematic deviations .

Key Considerations for Experimental Design

  • Stability : Store this compound under argon at –20°C to prevent oxidative degradation of the amine group .
  • Toxicity : While no direct data exists for this compound, structurally similar methoxyanilines require handling in fume hoods with nitrile gloves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.